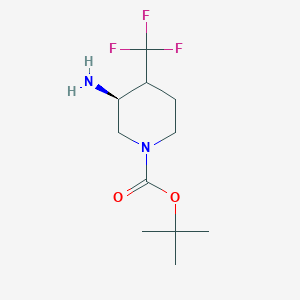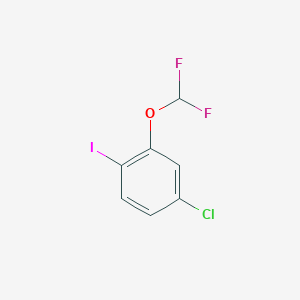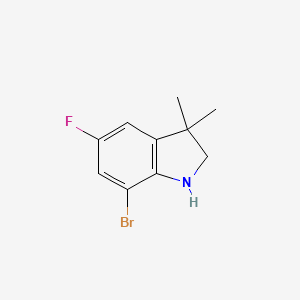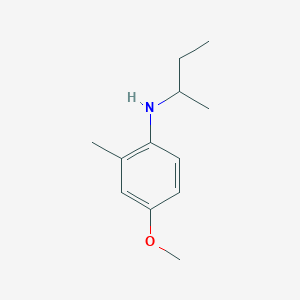
5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a chloropropenyl group, and a tetrahydropyrimidine-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione with 3-chloroprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropropenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloropropenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino and chloropropenyl groups can form hydrogen bonds or covalent interactions with target proteins or enzymes, modulating their activity. The tetrahydropyrimidine-dione core may also play a role in stabilizing these interactions and enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
5-Amino-1-(3-chloroprop-2-en-1-yl)-6-methyl-1,2-dihydropyridin-2-one: This compound shares a similar structure but with a methyl group and a dihydropyridinone core.
5-Amino-1-(3-chloroprop-2-en-1-yl)-6-methyl-1,2-dihydropyrimidin-2-one: Another similar compound with a dihydropyrimidinone core.
Uniqueness
The uniqueness of 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
特性
分子式 |
C7H8ClN3O2 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
5-amino-1-[(E)-3-chloroprop-2-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClN3O2/c8-2-1-3-11-4-5(9)6(12)10-7(11)13/h1-2,4H,3,9H2,(H,10,12,13)/b2-1+ |
InChIキー |
WYMAKUYMCLIRPD-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1C/C=C/Cl)N |
正規SMILES |
C1=C(C(=O)NC(=O)N1CC=CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)

![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)


![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)
![tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)


![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)

